![molecular formula C15H16N2O3S2 B2646119 2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone CAS No. 2034301-32-9](/img/structure/B2646119.png)
2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
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Description
2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is a useful research compound. Its molecular formula is C15H16N2O3S2 and its molecular weight is 336.42. The purity is usually 95%.
BenchChem offers high-quality 2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitor of Respiratory Syncytial Virus and Influenza Virus A
This compound has been described as a novel and potent dual inhibitor of Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV) . These viruses cause substantial morbidity and mortality in infants, young children, elderly persons, and immunocompromised individuals worldwide . The compound showed excellent activity against both RSV and IAV, which showed low micromolar to sub-micromolar EC50 values .
Synthesis of Fluorophores/Probes
A series of new 2-(indol-3-yl)-6-(hetero)aryl substituted pyridines, 2-(indol-3-yl)-5-phenyl-substituted 2,2′-bipyridine and 5-aryl-6-(pyrrol-2-yl) substituted 2,2′-bipyridines were synthesized as push–pull fluorophores/probes . These compounds displayed ICT-activity with a large Stokes shift (up to 197 nm) and PLQY up to 0.28 .
pH Sensing
Due to dual emission in polar solvents, one specific probe was able to respond to the action of the local pH changes in the microenvironment and exhibit AIE-activity . The fluorescence titration data at different pH were analyzed to estimate a pKa value of 4.50 for that specific probe .
Cellular Imaging
The fluorophores reported in this study were successfully applied for cellular imaging . This opens up potential applications in biological and medical research, where cellular imaging plays a crucial role .
Study of Photophysical Properties
For the obtained compounds, photophysical properties were studied . All the compounds displayed ICT-activity with a large Stokes shift (up to 197 nm) and PLQY up to 0.28 . This could be useful in the study of light-matter interactions and the development of optoelectronic devices .
properties
IUPAC Name |
1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-3-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-15(17-7-11-5-10(17)9-22(11,19)20)8-21-14-6-16-13-4-2-1-3-12(13)14/h1-4,6,10-11,16H,5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIDTNJCPQPNQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)CSC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
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